molecular formula C11H9F3O B8685723 2-Methyl-4-(2,3,4-trifluorophenyl)but-3-yn-2-ol CAS No. 819861-95-5

2-Methyl-4-(2,3,4-trifluorophenyl)but-3-yn-2-ol

Cat. No.: B8685723
CAS No.: 819861-95-5
M. Wt: 214.18 g/mol
InChI Key: FURBUXXQAGTUPO-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,3,4-trifluorophenyl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C11H9F3O and its molecular weight is 214.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

819861-95-5

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

2-methyl-4-(2,3,4-trifluorophenyl)but-3-yn-2-ol

InChI

InChI=1S/C11H9F3O/c1-11(2,15)6-5-7-3-4-8(12)10(14)9(7)13/h3-4,15H,1-2H3

InChI Key

FURBUXXQAGTUPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=C(C(=C(C=C1)F)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen replacement, 247 g of 2,3,4-trifluorobromobenzene was dissolved in 740 ml of DMF, into which 247 mL of triethylamine, 3.7 g of tetrakistriphenylphosphine palladium (0), and 4.4 g of copper iodide (I) were added, and heated to 70° C. To this, 108 g of 3-methyl-1-butyne-3-ol was added dropwise for 1 hour, and the mixutre was then stirred for 2 hours at room temperature, for 1 hour at 50° C., for 30 minutes at 60° C., and for 2 hours at 80° C. Then, 500 mL of water was added and cooled to room temperature, to which 200 mL of concentrated hydrochloric acid was added. After this was extracted twice using ethyl acetate, the extract and the organic layer were mixed together, washed using water and a saturated saline solution in that order, and dried using anhydrous magnesium sulfate. After the solvent was evaporated under a reduced pressure, the residue was purified by distillation under a reduced pressure (78 to 84° C./0.65 to 0.70 mmHg) to obtain 229 g of 1-(3-methyl-3-hydroxy-1-butynyl)-2,3,4-trifluorobenzene as a yellow solid.
Quantity
247 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
247 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
catalyst
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

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